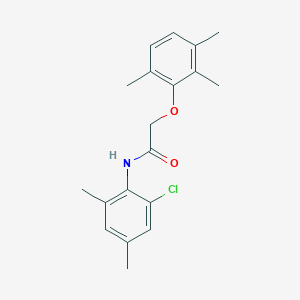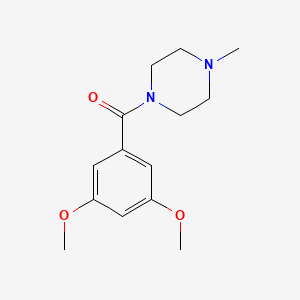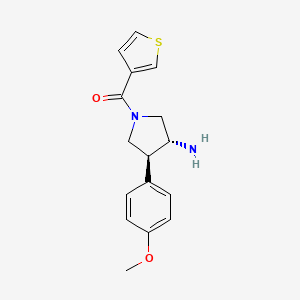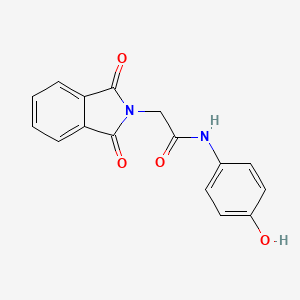
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as CTMP, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CTMP is a small molecule that belongs to the class of amides and has a molecular weight of 375.91 g/mol.
作用机制
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to act through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this pathway, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can induce apoptosis and cell cycle arrest in cancer cells and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can induce apoptosis and cell cycle arrest by inhibiting the PI3K/AKT/mTOR signaling pathway. In neurons, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and reducing the expression of pro-inflammatory cytokines. In cardiovascular diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can reduce the risk of atherosclerosis and improve endothelial function by inhibiting the expression of adhesion molecules and reducing oxidative stress.
实验室实验的优点和局限性
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high affinity for its target and can be used at low concentrations. However, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide also has limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has poor stability in aqueous solutions, which can affect its efficacy.
未来方向
For N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide research include studying its potential therapeutic applications in other diseases and improving its water solubility and stability.
合成方法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-chloro-4,6-dimethylphenylamine with 2,3,6-trimethylphenol in the presence of a base to form an intermediate. The intermediate is then reacted with chloroacetyl chloride to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide. The purity of the compound is confirmed by various analytical techniques such as NMR and HPLC.
科学研究应用
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been found to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to reduce the risk of atherosclerosis and improve endothelial function.
属性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-11-8-14(4)18(16(20)9-11)21-17(22)10-23-19-13(3)7-6-12(2)15(19)5/h6-9H,10H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDFNDALOUDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5632878.png)


![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)
![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)

![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)
![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)
![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)